4-Bromo-2-ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-amine

Cross-coupling Suzuki-Miyaura Building blocks

Maintaining SAR integrity for BD2-selective BET inhibitor programs requires the exact 4-bromo, 2-ethyl, 7-methyl substitution pattern. Close halogen or alkyl analogs cannot be replaced without requalification. - Validated in Suzuki-Miyaura cross-couplings for C4 diversification - Two chiral centers (C2, C3) enable enantioselective synthesis - logP 2.6, single HBD donor: CNS drug-like space - Directly supports GSK852 research and focused library generation

Molecular Formula C11H14BrNO
Molecular Weight 256.14 g/mol
Cat. No. B13258144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-amine
Molecular FormulaC11H14BrNO
Molecular Weight256.14 g/mol
Structural Identifiers
SMILESCCC1C(C2=C(C=CC(=C2O1)C)Br)N
InChIInChI=1S/C11H14BrNO/c1-3-8-10(13)9-7(12)5-4-6(2)11(9)14-8/h4-5,8,10H,3,13H2,1-2H3
InChIKeyXMHGHOCOFFULIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-amine: Core Properties & Scaffold Identity for Procurement Specifications


4-Bromo-2-ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-amine (CAS 1697151-50-0) is a chiral, trisubstituted 2,3-dihydrobenzofuran-3-amine featuring a C4 bromine, a C2 ethyl group, and a C7 methyl group [1]. The compound presents a 2,3-dihydrobenzofuran core with an aliphatic primary amine at position 3, making it a versatile intermediate for functionalization via the amine and cross-coupling handles. Its structural framework is conserved in several biologically active series, most notably second bromodomain (BD2)-selective BET inhibitors [2]. The combination of a bromine atom at the electron-rich 4-position and the amine at the 3-position creates specific orthogonal reactivity that distinguishes it from other halogen or alkyl variants in this class.

Scaffold

Chiral 2,3-dihydrobenzofuran-3-amine core with C4-Br, C2-Et, C7-Me substitution

Reactivity

Orthogonal functionalization: 4-bromo handle for Pd cross-coupling and 3-amine for elaboration

Context

Precedented in second bromodomain (BD2)-selective BET inhibitor programs

Why a 4-Bromo-2-ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-amine Substitute Cannot Be Trivially Interchanged: Differential Reactivity & Biological Consequences


Close analogs differing in halogen identity (Cl, F, I) or substitution pattern (C4 vs C6 bromo, C2 alkyl type) cannot be considered drop-in replacements. The 4-bromo substituent provides a specific oxidative addition potential for Pd-catalyzed cross-couplings that is distinct from chloro or iodo analogs [1]. The C2 ethyl group contributes to steric and electronic modulation that influences the diastereomeric ratio and the basicity of the adjacent amine . In the BET inhibitor structural series, modifications at these positions profoundly impacted BD2 selectivity (>1000-fold) and pharmacokinetic properties [2]; therefore, substitution without requalification risks loss of both chemical reactivity and biological target engagement.

Halogen identity

Switching bromine to Cl, F, or I can alter Pd oxidative addition kinetics and cross-coupling scope.

C2 alkyl substitution

Modifying the ethyl group may shift diastereomeric ratios and amine basicity, affecting downstream chemistry.

Regioisomer mismatch

4- vs 6-bromo placement or altered substitution patterns can disrupt BD2 selectivity context, requiring re-evaluation.

Quantitative Differentiation Evidence for 4-Bromo-2-ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-amine vs. Close Analogs


Cross-Coupling Reactivity: 4-Bromo vs. 4-Des-bromo Analog Enables Pd-Catalyzed Diversification

The target compound contains a 4-bromo substituent positioned ortho to the ring oxygen of the dihydrobenzofuran core, providing an established oxidative addition site for Pd(0) catalysts. In contrast, the des-bromo analog (2-ethyl-7-methyl-2,3-dihydrobenzofuran-3-amine, CAS 1342784-86-4) lacks this synthetic handle and cannot participate in analogous C–C bond-forming cross-coupling reactions . 4-Bromo-2,3-dihydrobenzofuran has been explicitly used as a key intermediate for Pd-mediated coupling reactions to access diverse 4-substituted-2,3-dihydrobenzofurans [1].

Cross-coupling reactivity
Class-level
Target
4-Br aryl bromide enables Pd(0) oxidative addition
Comparator (des-Br)
No aryl halide; coupling not feasible
Functional vs. non-functional for >10 coupling protocols
Supports modular library synthesis workflow
Based on Suzuki-Miyaura precedent with 4-bromo-2,3-dihydrobenzofuran
Cross-coupling Suzuki-Miyaura Building blocks

Lipophilicity (Computed logP) Difference Delivers Differentiated Permeability Profile vs. Non-Halogenated Analog

The computed XLogP3-AA value for 4-bromo-2-ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-amine is 2.6 [1], whereas the non-halogenated analog (2-ethyl-7-methyl-2,3-dihydrobenzofuran-3-amine) has a measured/computed logP of approximately 2.28 . The +0.32 logP increment is consistent with the well-characterized lipophilicity contribution of an aromatic bromine substituent and translates into a predicted ~2.1-fold increase in octanol-water partition, which correlates with enhanced passive membrane permeability in parallel artificial membrane permeability assay (PAMPA) models.

Computed logP
Cross-study comparable
Target XLogP3-AA: 2.6
Comparator (non-halogenated): 2.28
Δ +0.32 (~2.1× higher partition)
Informs passive permeability expectations in cell-based assays
Computed property; experimental logD may vary. Requires clearance review.
Physicochemical profiling logP Permeability

Halogen-Specific Metabolic Stability Modulation: 4-Bromo vs. 4-Chloro/4-Fluoro Analogs in 2,3-Dihydrobenzofuran Scaffolds

In the optimization of 2,3-dihydrobenzofuran BET inhibitors, the 4-bromo substituent was retained as a key element influencing both potency and metabolic stability. The bromine atom occupies the C4 position that is a known hot spot for CYP-mediated oxidative metabolism in benzofuran series. Replacing bromine with chlorine (smaller van der Waals radius, stronger electron-withdrawing) or fluorine (strongest C–X bond, resistant to metabolic displacement) would alter the oxidation potential and metabolite profile; however, direct quantitative in vitro stability data for the specific titled compound versus its 4-Cl and 4-F analogs are not publicly available [1]. The 4-bromo choice is consistent with a strategy to balance reactivity for coupling with a metabolic blocking effect at C4.

Metabolic stability inference
Class-level
4-Br substitution context from BET inhibitor SAR: steric and electronic modulation may influence CYP metabolism. No direct in vitro data available for this compound.
Precedented substitution pattern reduces untested halogen risk
Stability must be confirmed in relevant assay system
Metabolic stability Halogen effects CYP metabolism

Regioisomeric Specificity: 4-Bromo vs. 6-Bromo Substitution Dictates Orthogonal Functionalization & Biological Activity

The position of the bromine atom on the dihydrobenzofuran core critically determines the electronics of the amine group and the spatial orientation for target engagement. 4-Bromo substitution places the halogen adjacent to the C3 amine in the fused benzene ring, altering the local electron density and steric environment. The 6-bromo regioisomer (e.g., 6-bromo-2,3-dihydrobenzofuran-3-amine) presents the bromine para to the ring oxygen, resulting in different reactivity patterns and biological activity profiles [1]. In BET inhibitor programs, 4-substituted analogs exhibited superior BD2 selectivity compared to 6-substituted series [2].

Regioisomeric specificity
Class-level
4-Br (target)
Br ortho to O, adjacent to C3-amine; validated BD2 selectivity context
6-Br isomer
Br para to O; >10-fold selectivity difference reported in BET series
Correct regioisomer essential for SAR reproducibility
BET BRD4 BD1/BD2 AlphaScreen context (Lucas et al., 2021)
Regioselectivity Structure-activity relationship 4 vs 6 substitution

Optimal Application Scenarios for 4-Bromo-2-ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-amine Based on Differential Evidence


Modular Library Synthesis via Pd-Catalyzed Cross-Coupling

This compound serves as a privileged intermediate for generating focused libraries of 4-substituted 2,3-dihydrobenzofuran-3-amines. The 4-bromo handle has been demonstrated to couple efficiently under standard Suzuki-Miyaura conditions [1], enabling high-throughput diversification at the C4 position while retaining the C2 ethyl and C7 methyl substituents, which modulate conformation and amine reactivity [2].

BD2-Selective BET Inhibitor Lead Optimization

The 2,3-dihydrobenzofuran-3-amine scaffold with 4-bromo, 2-ethyl, and 7-methyl substitution has been extensively validated in the development of BD2-selective BET inhibitors, leading to the clinical candidate GSK852 [1]. Researchers aiming to explore or expand upon this chemical series should procure the exact substitution pattern to maintain SAR fidelity.

Physicochemical Property Tuning in CNS Drug Discovery

With a computed logP of 2.6 and a single hydrogen bond donor, this compound falls within an optimal CNS drug-like chemical space [1]. The 4-bromo group contributes to balanced lipophilicity for passive blood-brain barrier penetration, while the primary amine provides a salt-forming handle for solubility optimization [2].

Chiral Building Block for Stereospecific Synthesis

The compound contains two asymmetric centers (C2 and C3), making it a valuable chiral building block for enantioselective synthesis. The C2 ethyl group influences diastereoselectivity in subsequent transformations, and the amine can be elaborated into various pharmacophores while maintaining defined stereochemistry [1].

Application
Selection Property
Validation Focus
Pd-catalyzed library synthesis
4-Bromo cross-coupling handle
Diversification efficiency under standard conditions
BD2-selective BET inhibitor research
Validated substitution pattern
SAR fidelity and BD2 selectivity context
CNS drug-like property profiling
Computed logP and amine handle
Passive permeability and salt-formation potential
Stereospecific synthesis
Chiral dihydrobenzofuran core
Diastereoselectivity and stereochemical control
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